Stereospecific MTH1 Inhibition: (S)-Crizotinib vs. (R)-Crizotinib
The (S)-enantiomer of crizotinib is a potent inhibitor of the DNA damage repair enzyme MTH1, whereas the clinically used (R)-enantiomer is essentially inactive against this target. In a cell-free biochemical assay, (S)-crizotinib inhibited MTH1 catalytic activity with an IC50 of 72 nM, compared to an IC50 of 1,375 nM for (R)-crizotinib [1]. This stereospecific activity represents a 19-fold difference in potency. Further analysis using isothermal titration calorimetry (ITC) confirmed a 16-fold higher binding affinity of (S)-crizotinib for MTH1 relative to the (R)-enantiomer [2].
| Evidence Dimension | MTH1 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | (R)-Crizotinib: IC50 = 1,375 nM |
| Quantified Difference | 19-fold more potent |
| Conditions | Cell-free biochemical assay measuring MTH1 catalytic activity |
Why This Matters
This data proves that only the (S)-enantiomer can be used to selectively interrogate MTH1 biology without confounding kinase inhibition.
- [1] (S)-Crizotinib Product Page. Amerigo Scientific. Item No. L002369729APE. View Source
- [2] Extended Data Figure 2: (S)-Crizotinib target specificity. Nature, 2014. View Source
